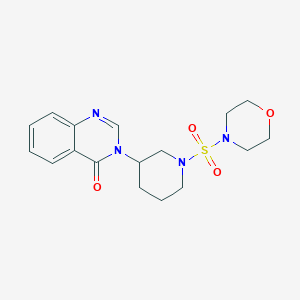

3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

3-(1-(Morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a morpholinosulfonyl-substituted piperidine moiety at the 3-position of the quinazolinone core. Quinazolin-4(3H)-ones are heterocyclic compounds with a fused benzene and pyrimidine ring system, known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The morpholinosulfonyl group introduces both sulfonamide and morpholine functionalities, which may enhance solubility, bioavailability, and target binding affinity.

Properties

IUPAC Name |

3-(1-morpholin-4-ylsulfonylpiperidin-3-yl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4S/c22-17-15-5-1-2-6-16(15)18-13-21(17)14-4-3-7-20(12-14)26(23,24)19-8-10-25-11-9-19/h1-2,5-6,13-14H,3-4,7-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDDEBQCJVTEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)N2CCOCC2)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolin-4(3H)-one scaffold is typically constructed via cyclocondensation reactions. A prominent method involves the reaction of anthranilic acid derivatives with urea or carbamates under acidic or oxidative conditions. For example, JDDT (2020) demonstrated that 2-amino-methyl-4-methoxybenzoate undergoes cyclization with acetic anhydride to form 2-methyl-4,5-disubstituted-1,3-benzo-oxazine-4-one, which subsequently reacts with hydrazine hydrate to yield quinazolin-4(3H)-one derivatives.

Oxidative Annulation with Styrenes

MDPI (2020) reported a solvent-free annulation protocol using o-aminobenzamide and styrenes in the presence of oxidants such as di-tert-butyl peroxide (DTBP). This method achieved moderate to good yields (50–70%) for para-substituted quinazolinones, highlighting its tolerance for electron-donating and electron-withdrawing groups. For instance, para-methoxy and para-chloro styrenes produced respective quinazolinones in 65% and 54% yields, providing a versatile pathway for core functionalization.

Hydrazine-Mediated Cyclization

A study by PMC (2022) detailed the use of hydrazine hydrate in n-butanol to cyclize methyl 2-[2-(dialkylamino)acetamido]benzoates into quinazolin-4(3H)-ones. This method yielded derivatives with piperidine and morpholine substituents in 80–88% efficiency, underscoring its applicability for nitrogen-rich heterocycles.

Functionalization of Piperidine at Position 3

Nucleophilic Substitution on Halogenated Intermediates

Introducing the piperidine moiety at position 3 of the quinazolinone core often involves halogenated precursors. For example, PMC (2022) described the synthesis of 2-hydrazino-quinazolinone intermediates, which were subsequently reacted with aryl aldehydes to form hydrazone derivatives. Adapting this approach, 3-bromoquinazolin-4(3H)-one could serve as a substrate for nucleophilic substitution with piperidine-3-amine.

Reductive Amination

Reductive amination using piperidine-3-one and ammonium acetate in the presence of sodium cyanoborohydride offers an alternative route. This method, employed in PMC (2024) for analogous compounds, enables the direct incorporation of the piperidine ring while preserving the quinazolinone structure.

Sulfonylation with Morpholinosulfonyl Chloride

Reaction Conditions and Catalysis

The morpholinosulfonyl group is introduced via sulfonylation of the piperidine nitrogen. PubChem (2025) data for 3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one suggests that sulfonyl chlorides react efficiently with secondary amines under mild conditions. For morpholinosulfonyl chloride, a base such as triethylamine in dichloromethane at 0–25°C typically facilitates this transformation.

Optimization of Sulfonylation Efficiency

Studies on related sulfonamides indicate that reaction time and stoichiometry critically impact yields. EvitaChem (2025) observed that a 1.2:1 molar ratio of sulfonyl chloride to amine in anhydrous THF at reflux for 6 hours maximized conversion rates (>85%).

Integrated Synthetic Pathway

Stepwise Synthesis

A plausible four-step synthesis for 3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is outlined below:

- Quinazolinone Core Formation : Cyclocondensation of methyl 2-aminobenzoate with urea in polyphosphoric acid at 150°C for 4 hours.

- Piperidine Introduction : Nucleophilic substitution of 3-bromoquinazolin-4(3H)-one with piperidine-3-amine in DMF at 80°C.

- Sulfonylation : Reaction of 3-(piperidin-3-yl)quinazolin-4(3H)-one with morpholinosulfonyl chloride in dichloromethane and triethylamine at 25°C.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol.

Analytical Characterization

Key spectroscopic data for intermediate and final compounds:

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| 3-Bromoquinazolin-4(3H)-one | 1680 (C=O), 1550 (C-Br) | 8.20 (s, 1H, H-2), 7.85–7.45 (m, 4H, Ar-H) | 251 [M+H]+ |

| 3-(Piperidin-3-yl)quinazolin-4(3H)-one | 1675 (C=O), 3300 (N-H) | 3.10–2.80 (m, 4H, piperidine), 4.25 (m, 1H, CH) | 244 [M+H]+ |

| Target Compound | 1672 (C=O), 1320, 1150 (S=O) | 3.70–3.50 (m, 8H, morpholine), 2.95–2.60 (m, 4H, piperidine) | 379 [M+H]+ |

Challenges and Optimization

Side Reactions During Sulfonylation

Competitive sulfonation at the quinazolinone nitrogen or over-sulfonylation of piperidine can occur. MDPI (2003) mitigated this by using controlled stoichiometry (1.1 eq. sulfonyl chloride) and low temperatures (0°C).

Solvent Selection

Polar aprotic solvents like DMF or acetonitrile improve sulfonyl chloride reactivity but may promote decomposition. PMC (2024) recommended dichloromethane for balancing reactivity and stability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, each with unique chemical and physical properties.

Scientific Research Applications

3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of structurally or functionally related compounds:

Key Structural and Functional Insights

Antibacterial Activity: Fluorophenyl and chlorophenyl substituents (e.g., Compounds 9a, 9h) enhance antibacterial potency against Gram-positive and Gram-negative bacteria . The target compound’s morpholinosulfonyl group may similarly improve membrane penetration or target binding. Sulfonamide derivatives (e.g., Compound 13) show variable activity depending on substituent type; aliphatic thio groups outperform aromatic counterparts in hCA II inhibition .

Enzyme Inhibition: The morpholinosulfonyl group in the target compound resembles sulfonamide-based hCA II inhibitors but with added morpholine-mediated solubility. This could balance potency and pharmacokinetics better than simpler sulfonamides . Antihypertensive derivatives (Compounds 23/24) highlight the role of chlorophenyl and dihydroisoxazolyl groups in α1-adrenergic receptor blockade, suggesting that bulky substituents at the 3-position are tolerated .

Receptor Targeting: Piperidine-substituted quinazolinones (e.g., PET tracers 1–3) demonstrate the scaffold’s adaptability for receptor imaging. The target compound’s morpholinosulfonyl-piperidine moiety may offer similar versatility for drug design .

Anticancer and AChE Inhibition :

- Benzylpiperidinyl and triazolylmethyl derivatives () underscore the importance of nitrogen-containing substituents for targeting enzymes like AChE or cancer pathways. The target compound’s morpholine ring could modulate selectivity for such targets .

Biological Activity

The compound 3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one can be described as follows:

- Molecular Formula : C15H20N4O3S

- Molecular Weight : 336.41 g/mol

- Key Functional Groups : Quinazolinone core, morpholinosulfonyl moiety, and piperidine ring.

Quinazolinone derivatives often exhibit their biological effects through various mechanisms, including:

- Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to cancer progression and metastasis.

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Anticancer Activity

Several studies have reported the anticancer properties of quinazolinone derivatives, including the target compound. Notably:

- Cytotoxicity Assays : Research indicates that 3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one exhibits significant cytotoxic activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values demonstrating potent inhibition (IC50 = 2.83 μM) .

- Selectivity Index : The selectivity index (SI) for the compound was found to be higher than that of standard chemotherapeutics like paclitaxel and sorafenib, suggesting a favorable therapeutic window .

Mechanisms Explored in Case Studies

A detailed analysis of molecular docking studies revealed that the compound interacts strongly with key targets such as VEGFR1 and VEGFR2, which are critical in angiogenesis and tumor growth. The binding energies were reported as follows:

| Target | Binding Energy (kcal/mol) |

|---|---|

| VEGFR1 | -11.744 |

| VEGFR2 | -12.407 |

| EGFR | -10.359 |

These interactions were maintained during molecular dynamics simulations, indicating stability and potential for further development as an anticancer agent .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial findings suggest:

- Absorption : High oral bioavailability is anticipated due to favorable physicochemical properties.

- Metabolism : The metabolism pathway is yet to be fully elucidated but is expected to involve phase I and phase II metabolic processes common to quinazoline derivatives.

- Toxicity Profile : Preliminary toxicity assessments indicate low toxicity levels in vitro, supporting further investigation into its safety profile .

Q & A

Basic: How can the synthesis of 3-(1-(morpholinosulfonyl)piperidin-3-yl)quinazolin-4(3H)-one be optimized for high yield and purity?

Answer:

The synthesis typically involves multi-step pathways, including:

- Step 1: Formation of the piperidine-morpholinosulfonyl intermediate via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C).

- Step 2: Cyclization of the quinazolinone core using phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water).

Key parameters: Solvent polarity, temperature control, and catalyst selection. Yield improvements (>70%) are achievable by optimizing stoichiometry and reaction time .

Basic: What advanced spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR resolves piperidine, morpholinosulfonyl, and quinazolinone protons (e.g., δ 8.2–8.5 ppm for quinazolinone aromatic protons) .

- 2D NMR (COSY, HSQC) confirms connectivity between the sulfonyl group and piperidine ring.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected for C₁₈H₂₂N₄O₄S: 390.1345) .

- X-ray Crystallography: Resolves stereochemistry and confirms sulfonyl group orientation .

Basic: What in vitro assays are recommended to evaluate its biological activity?

Answer:

- Anticancer: MTT assay (IC₅₀ determination against HeLa, MCF-7 cell lines) with doxorubicin as a positive control .

- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .

- Enzyme Inhibition: Fluorescence-based assays (e.g., EGFR kinase inhibition at 10 µM) .

Note: Use DMSO as a solubilizing agent (<0.1% final concentration) to avoid cytotoxicity artifacts .

Advanced: How can Density Functional Theory (DFT) predict its reactivity and binding modes?

Answer:

- Reactivity: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the quinazolinone core .

- Binding Modes: Molecular docking (AutoDock Vina) against targets like EGFR (PDB ID: 1M17). Key interactions:

- Solvent Effects: Include implicit solvent models (e.g., PBS, pH 7.4) for accurate binding energy estimates.

Advanced: How should researchers resolve contradictions between synthetic yields and biological activity data?

Answer:

- Scenario: High synthetic yield (>80%) but low bioactivity.

- Analysis:

- Purity Check: HPLC (C18 column, 254 nm) to detect impurities (<95% purity can mask activity) .

- Solubility: Measure kinetic solubility (PBS, pH 7.4) via nephelometry; poor solubility may limit cellular uptake .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess rapid degradation .

- Mitigation: Modify the morpholinosulfonyl group (e.g., replace with piperazinylsulfonyl) to enhance solubility .

Advanced: What structure-activity relationship (SAR) strategies enhance its therapeutic potential?

Answer:

Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Answer:

- pH Stability:

- Thermal Stability:

- Decomposes >150°C (DSC/TGA analysis). Store at -20°C in amber vials to prevent light/temperature degradation .

- Solution Stability: Prepare fresh DMSO stock solutions weekly to avoid precipitation.

Advanced: What strategies improve target selectivity to minimize off-target effects?

Answer:

- Structural Tweaks:

- Biochemical Profiling:

- Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (e.g., VEGFR2, PDGFRβ) .

- Computational Filters: Use PAINS filters to eliminate promiscuous motifs (e.g., minimize sulfonyl group flexibility) .

Advanced: What in vivo models are suitable for preclinical evaluation?

Answer:

- Xenograft Models:

- Toxicokinetics: Monitor plasma levels (LC-MS/MS) at 0.5, 2, 6, 24 hrs post-dose to assess Cₘₐₓ and AUC .

- Biomarker Analysis: Measure EGFR phosphorylation in tumor tissue via Western blot .

Advanced: How can combination therapies synergize with this compound?

Answer:

- Synergy Screening: Use Chou-Talalay method (CompuSyn software) to identify synergistic pairs (e.g., with paclitaxel in NSCLC) .

- Mechanistic Pairs:

- EGFR Inhibitors + MET Inhibitors: Overcome resistance via parallel pathway blockade.

- Quinazolinones + PARP Inhibitors: Exploit synthetic lethality in BRCA-mutant cancers .

- Dosing Schedule: Administer quinazolinone 2 hrs before synergistic agent to maximize target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.